molecular formula C2H6BNO2 B14362993 Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- CAS No. 91993-57-6

Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)-

Cat. No.: B14362993
CAS No.: 91993-57-6
M. Wt: 86.89 g/mol
InChI Key: HPTNPSUCBYGDAD-UHFFFAOYSA-N
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Description

Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is a complex chemical compound with a unique structure that combines borate and methanamine groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- typically involves the reaction of boric acid with methanamine and a carboxylate source under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydrides.

Scientific Research Applications

Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Borate Esters: These compounds share the borate group but differ in their ester functional groups.

    Methanamine Derivatives: Compounds with similar methanamine structures but different substituents.

    Carboxylate Complexes: These compounds have carboxylate groups but differ in their overall structure and reactivity.

Uniqueness

Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is unique due to its combination of borate, methanamine, and carboxylate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91993-57-6

Molecular Formula

C2H6BNO2

Molecular Weight

86.89 g/mol

InChI

InChI=1S/CHBO2.CH5N/c2-1(3)4;1-2/h(H,3,4);2H2,1H3

InChI Key

HPTNPSUCBYGDAD-UHFFFAOYSA-N

Canonical SMILES

[B]C(=O)O.CN

Origin of Product

United States

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